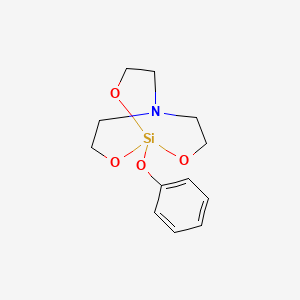
1-Phenoxysilatrane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Phenoxysilatrane is a member of the silatrane family, which are organosilicon compounds characterized by a tricyclic structure containing a pentacoordinate silicon atom.
Métodos De Preparación
The synthesis of 1-Phenoxysilatrane typically involves the reaction of phenol with silatrane precursors under specific conditions. One common method involves the reaction of phenol with triethanolamine and silicon tetrachloride, followed by cyclization to form the silatrane structure . The reaction conditions often require controlled temperatures and the presence of catalysts to facilitate the formation of the desired product.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include additional purification steps such as recrystallization or chromatography to ensure the final product meets industrial standards .
Análisis De Reacciones Químicas
1-Phenoxysilatrane undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions .
Oxidation: this compound can be oxidized to form siloxane derivatives. This reaction typically involves the use of hydrogen peroxide or other oxidizing agents under controlled conditions.
Reduction: Reduction of this compound can lead to the formation of silane derivatives. Lithium aluminum hydride is a common reducing agent used in these reactions.
Substitution: Substitution reactions involving this compound often result in the replacement of the phenoxy group with other functional groups.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields siloxane derivatives, while reduction produces silane derivatives .
Aplicaciones Científicas De Investigación
1-Phenoxysilatrane has a wide range of scientific research applications due to its unique chemical properties. In chemistry, it is used as a precursor for the synthesis of other organosilicon compounds and as a reagent in various organic transformations . In biology, this compound has been studied for its potential biological activities, including antimicrobial and anticancer properties .
In the field of medicine, this compound has shown promise as a therapeutic agent due to its ability to interact with biological molecules and pathways. It has been investigated for its potential use in drug delivery systems and as a component of medical devices . Industrial applications of this compound include its use as an adhesion promoter in coatings and as a component in the production of advanced materials .
Mecanismo De Acción
The mechanism of action of 1-Phenoxysilatrane involves its interaction with molecular targets and pathways within biological systems. One proposed mechanism is the inhibition of specific enzymes or proteins, leading to altered cellular processes . For example, this compound has been shown to inhibit the activity of certain enzymes involved in cholesterol biosynthesis, resulting in reduced cholesterol levels .
The molecular targets of this compound may include proteins, nucleic acids, and other biomolecules. The compound’s unique structure allows it to form stable complexes with these targets, leading to changes in their activity and function .
Comparación Con Compuestos Similares
1-Phenoxysilatrane can be compared to other silatrane compounds, such as 1-ethoxysilatrane and 1-allylsilatrane . While these compounds share a similar tricyclic structure, they differ in their substituents and chemical properties. For example, 1-ethoxysilatrane has an ethoxy group instead of a phenoxy group, which can influence its reactivity and biological activity .
The uniqueness of this compound lies in its phenoxy group, which imparts specific chemical and biological properties. This makes it a valuable compound for various applications, including those where other silatranes may not be as effective .
Similar Compounds
- 1-Ethoxysilatrane
- 1-Allylsilatrane
- 1-Methoxysilatrane
- 1-Butoxysilatrane
Propiedades
Número CAS |
3463-22-7 |
|---|---|
Fórmula molecular |
C12H17NO4Si |
Peso molecular |
267.35 g/mol |
Nombre IUPAC |
1-phenoxy-2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undecane |
InChI |
InChI=1S/C12H17NO4Si/c1-2-4-12(5-3-1)17-18-14-9-6-13(7-10-15-18)8-11-16-18/h1-5H,6-11H2 |
Clave InChI |
VXZOISSTUSCPNB-UHFFFAOYSA-N |
SMILES canónico |
C1CO[Si]2(OCCN1CCO2)OC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


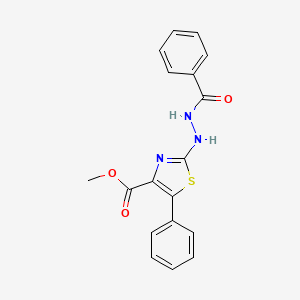
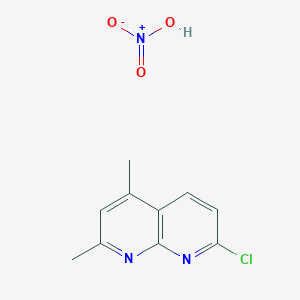
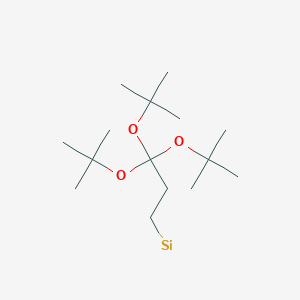
![6-[2-(4-Chlorophenyl)-5-(4-methoxyphenyl)pyrimidin-4(3H)-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14171016.png)
![4-(3-chlorophenyl)-5-(2-hydroxyethylamino)-11-methyl-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one](/img/structure/B14171021.png)
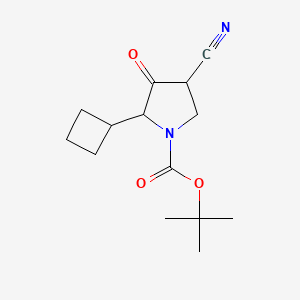
![1H-Pyrrolo[2,3-b]pyridin-5-amine, 3-ethoxy-](/img/structure/B14171027.png)

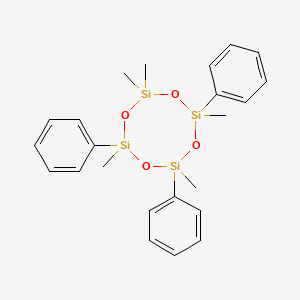
![3H-[1]benzothiolo[3,2-e]indole-1,2-dione](/img/structure/B14171050.png)

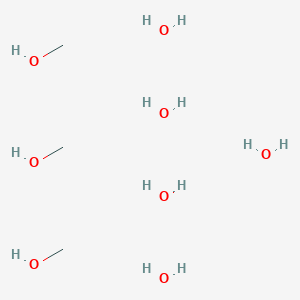

![(4E)-4-[(4-chlorophenyl)(hydroxy)methylidene]-1-(2-hydroxyethyl)-5-(4-hydroxy-3-methoxyphenyl)pyrrolidine-2,3-dione](/img/structure/B14171091.png)
